molecular formula C13H7Cl2F3N2O2 B15340851 Methyl 4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

Methyl 4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

Cat. No.: B15340851
M. Wt: 351.10 g/mol
InChI Key: PQXPZUOBHQWWNH-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves the reaction of 2,5-dichlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction may require a catalyst, such as a base or an acid, and is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,5-dichlorophenyl)-6-methylpyrimidine-2-carboxylate
  • Methyl 4-(2,5-dichlorophenyl)-6-chloropyrimidine-2-carboxylate
  • Methyl 4-(2,5-dichlorophenyl)-6-fluoropyrimidine-2-carboxylate

Uniqueness

Methyl 4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H7Cl2F3N2O2

Molecular Weight

351.10 g/mol

IUPAC Name

methyl 4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C13H7Cl2F3N2O2/c1-22-12(21)11-19-9(5-10(20-11)13(16,17)18)7-4-6(14)2-3-8(7)15/h2-5H,1H3

InChI Key

PQXPZUOBHQWWNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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